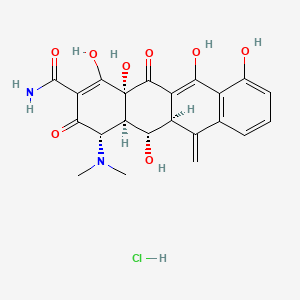
Methacycline hydrochloride
Overview
Description
Methacycline hydrochloride is a broad-spectrum semisynthetic antibiotic related to tetracycline. It is known for its slower excretion rate, which allows it to maintain effective blood levels for a more extended period. This compound is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in the treatment of various bacterial infections .
Mechanism of Action
Target of Action
Methacycline hydrochloride, a tetracycline antibiotic, primarily targets the 16S part of the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the cell.
Mode of Action
Methacycline inhibits protein synthesis by preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex . Specifically, it binds to the 16S part of the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .
Biochemical Pathways
By inhibiting protein synthesis, methacycline disrupts the normal functioning of bacterial cells, leading to their inability to grow and reproduce . This broad-spectrum antimicrobial action is effective against most Gram-positive bacteria (pneumococci, streptococci, staphylococci) and Gram-negative bacteria (E. coli, salmonella, shigella, etc.), and towards agents causing onithosis, psittacosis, trachoma, and some Protozoa .
Pharmacokinetics
Methacycline is a semisynthetic antibiotic related to tetracycline but is excreted more slowly, maintaining effective blood levels for a more extended period . It belongs to the group of tetracyclines characterized by poor absorption after food .
Result of Action
The result of methacycline’s action is the inhibition of bacterial cell growth by preventing protein synthesis . This leads to the effective treatment of various bacterial infections.
Action Environment
The action, efficacy, and stability of methacycline can be influenced by various environmental factors. For instance, food intake can affect the absorption of methacycline, leading to reduced bioavailability
Biochemical Analysis
Biochemical Properties
Methacycline hydrochloride plays a significant role in biochemical reactions by inhibiting protein synthesis. It interacts with the 16S part of the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This interaction inhibits cell growth by blocking translation. Additionally, this compound has been found to inhibit matrix metalloproteinases, although this mechanism does not contribute to its antibiotic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits cell growth by preventing translation, which is crucial for protein synthesis . This compound binds to the 16S part of the 30S ribosomal subunit, blocking the amino-acyl tRNA from binding to the A site of the ribosome . The binding is reversible, allowing for potential recovery of cellular function once the compound is removed.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a protein synthesis inhibitor. By binding to the 16S part of the 30S ribosomal subunit, it prevents the amino-acyl tRNA from binding to the A site of the ribosome . This inhibition of translation leads to the suppression of cell growth. This compound also inhibits matrix metalloproteinases, which has led to research on chemically modified tetracyclines for treating conditions like rosacea, acne, and various types of neoplasms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and slower excretion rate, which allows it to maintain effective blood levels for an extended period . Long-term studies have shown that this compound can have sustained effects on cellular function, although bacterial resistance can reduce its overall usefulness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections by inhibiting protein synthesis . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It inhibits protein synthesis by binding to the 16S part of the 30S ribosomal subunit . This interaction affects metabolic flux and metabolite levels, leading to the suppression of bacterial growth. The compound’s inhibition of matrix metalloproteinases also suggests potential effects on other metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its slower excretion rate allows it to maintain effective blood levels for an extended period . The compound’s distribution within tissues ensures its antimicrobial action against bacterial infections.
Subcellular Localization
The subcellular localization of this compound involves its targeting to the ribosomal subunits. By binding to the 16S part of the 30S ribosomal subunit, it exerts its inhibitory effects on protein synthesis . This localization is crucial for its function as an antibiotic, as it directly interferes with the translation process within bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacycline hydrochloride is synthesized through a series of chemical reactions starting from oxytetracyclineThe reaction conditions typically involve the use of strong acids or bases and controlled temperatures to ensure the desired modifications are achieved .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production process is carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Methacycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve specific structural changes.
Substitution: Halogenation or alkylation reactions are carried out using reagents like halogens or alkyl halides
Major Products: The primary products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are studied for their potential use in treating different bacterial infections .
Scientific Research Applications
Methacycline hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Methacycline hydrochloride is part of the tetracycline family of antibiotics. Similar compounds include:
- Tetracycline
- Doxycycline
- Minocycline
- Oxytetracycline
Uniqueness: this compound is unique due to its slower excretion rate, which allows for prolonged effective blood levels. This characteristic makes it particularly useful in treating chronic bacterial infections where sustained antibiotic levels are necessary .
Properties
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14-,15+,17+,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPSARQTYDZXAO-CCHMMTNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
914-00-1 (Parent) | |
| Record name | Methacycline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045382, DTXSID10947932 | |
| Record name | Methacycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3963-95-9, 2507-30-4 | |
| Record name | Methacycline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHACYCLINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methacycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metacycline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GJ0N7ZAP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




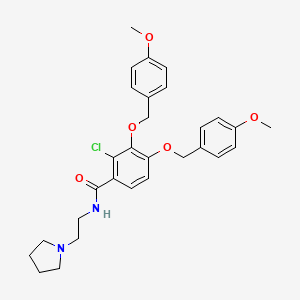
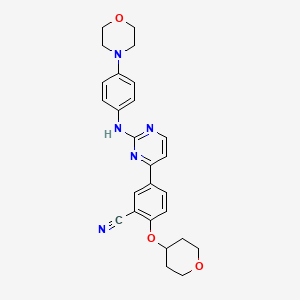
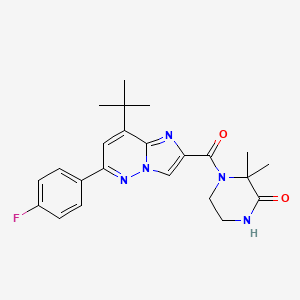
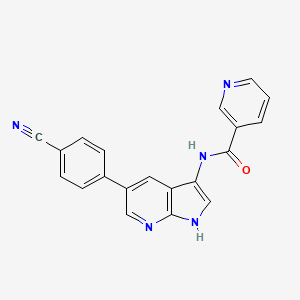
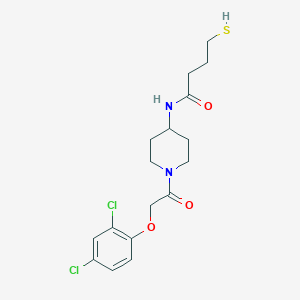
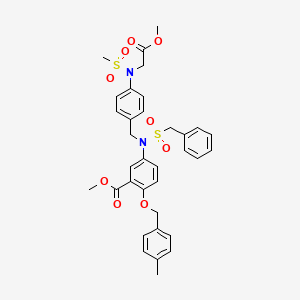
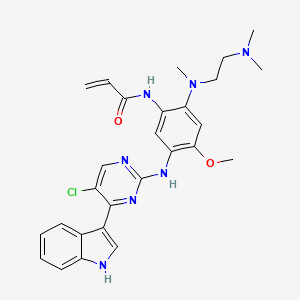
![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)
